Cas no 79-20-9 (Methyl acetate)

Methyl acetate (CH₃COOCH₃) is a volatile, colorless ester with a characteristic sweet odor. It serves as a versatile solvent in coatings, adhesives, and inks due to its favorable evaporation rate and solvency for resins, cellulose derivatives, and plastics. Its low toxicity and high biodegradability make it a preferable alternative to more hazardous solvents like acetone or toluene. Methyl acetate exhibits excellent miscibility with common organic solvents and water, enhancing its utility in formulations. With a high purity grade, it is also employed in pharmaceutical and food industries as an extraction solvent. Its balanced properties—efficient solvation, low environmental impact, and cost-effectiveness—underscore its industrial relevance.
Methyl acetate structure
Methyl acetate structure
Product Name:Methyl acetate
CAS No:79-20-9
MF:C3H6O2
MW:74.0785412788391
MDL:MFCD00008711
CID:34164
PubChem ID:6584
Update Time:2025-12-08

Methyl acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl acetate
    • RARECHEM AL BF 0544
    • Acetate de methyle
    • acetatedemethyle(french)
    • Devoton
    • ethanoicacid,methylester
    • Ethyl ester of monoacetic acid
    • Methyl Acetate [Standard Material for GC]
    • Methyl acetateneat
    • 1-yl-acetic acid,methyl ester
    • acetic acid trimethyl ester
    • Acetic acid,methyl ester
    • Methyl acetic ester
    • Methyl ethanoate
    • methyl ortho-acetate
    • Methylacetaat
    • Methylacetat
    • Tereton
    • Methyl ester acetic acid
    • NSC 405071
    • Acetic Acid Methyl Ester
    • Methyl acetate,97.5%
    • Methyl acetate 99%, SuperDry, Water≤50 ppm (by K.F.)
    • Methyl acetate 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • Octan metylu
    • CHEBI:77700
    • Methyl acetate, >=98%, FG
    • Octan metylu [Polish]
    • Methyl ester of acetic acid
    • S0300
    • METHYL ACETATE [HSDB]
    • MeOAc
    • NS00003464
    • EN300-15476
    • Methyl acetate, reagent grade, 95%
    • Methyl acetate (ACGIH:OSHA)
    • Methyl acetate (natural)
    • Tox21_113243
    • CHEMBL14079
    • CH3COOCH3
    • METHYL ACETATE [MI]
    • METHYL ACETATE [INCI]
    • Methylester kiseliny octove [Czech]
    • FEMA No. 2676
    • Methyl acetate, United States Pharmacopeia (USP) Reference Standard
    • Methyle (acetate de)
    • FEMA Number 2676
    • A839618
    • Acetic acid, methyl ester
    • UN1231
    • EINECS 201-185-2
    • Methyl acetate [UN1231] [Flammable liquid]
    • WLN: 1VO1
    • Methyl Acetate; Acetic acid methyl ester
    • Methyl acetate, for HPLC, >=99.8%
    • for HPLC, inverted exclamation markY99.5%(GC)
    • FEMA 2676
    • Acetic acid-methyl ester 1000 microg/mL in Methanol
    • Acetic acid-methyl ester
    • NCGC00090940-01
    • STL281977
    • CAS-79-20-9
    • AKOS000120042
    • Acetate de methyle [French]
    • NSC405071
    • Methylacetaat [Dutch]
    • Tox21_200057
    • Methyl acetate, anhydrous, 99.5%
    • 79-20-9
    • Methyl acetate, analytical standard
    • MFCD00008711
    • Methylacetat (german)
    • Methyl acetate, SAJ first grade, >=99.0%
    • METHYL ACETATE [USP-RS]
    • Methylacetat [German]
    • W684QT396F
    • METHYL ACETATE [FHFI]
    • UNII-W684QT396F
    • Methyl acetate [UN1231] [Flammable liquid]
    • Metile
    • DTXSID4021767
    • CH3COOMe
    • NCGC00090940-02
    • METHYL ACETATE, 97%
    • METHYL ACETATE [FCC]
    • Methyl acetate, natural, 98%, FG
    • CCRIS 5846
    • Methyle (acetate de) [French]
    • METHYL-ACETATE
    • EC 201-185-2
    • Metile (acetato di)
    • UN 1231
    • Q414189
    • J-522583
    • Methylester kiseliny octove
    • 1-Methyl acetate
    • C17530
    • NCGC00257611-01
    • Metile (acetato di) [Italian]
    • Methyl acetate, JIS special grade, >=99.5%
    • DB-255268
    • HSDB 95
    • DTXCID101767
    • METHYL ACETATE (USP-RS)
    • CH3CO2CH3
    • NSC-405071
    • Methyl acetate, ReagentPlus(R), 99%
    • AcOMe
    • MDL: MFCD00008711
    • Inchi: 1S/C3H6O2/c1-3(4)5-2/h1-2H3
    • InChI Key: KXKVLQRXCPHEJC-UHFFFAOYSA-N
    • SMILES: O=C(C)OC
    • BRN: 1736662

Computed Properties

  • Exact Mass: 74.03680
  • Monoisotopic Mass: 74.036779
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 40.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Ionization Potential: 10.27 eV
  • Color/Form: Colorless transparent liquid with fruit flavor. [1]
  • Density: 0.934 g/mL at 25 °C
  • Melting Point: −98 °C (lit.)
  • Boiling Point: 57-58 °C(lit.)
  • Flash Point: Fahrenheit: 8.6 ° f < br / > Celsius: -13 ° C < br / >
  • Refractive Index: n20/D 1.361(lit.)
    n20/D 1.362
  • Solubility: 250g/l
  • Water Partition Coefficient: 250 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Extremely flammable - readily forms explosive mixtures with air. Note low flash point and wide explosion limits. Incompatible with strong oxidizing agents, strong bases, strong acids, nitrates. May be moisture sensitive.
  • PSA: 26.30000
  • LogP: 0.17930
  • Merck: 6008
  • Vapor Pressure: 165 mmHg ( 20 °C)
  • FEMA: 2676 | METHYL ACETATE
  • Relative Polarity: 0.253
  • Sensitiveness: Sensitive to humidity
  • Solubility: It is slightly soluble in water and miscible in most organic solvents such as ethanol and diethyl ether. [15]

Methyl acetate Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225-H319-H336
  • Warning Statement: P210-P280-P304+P340+P312-P305+P351+P338-P337+P313-P403+P235
  • Hazardous Material transportation number:UN 1231 3/PG 2
  • WGK Germany:1
  • Hazard Category Code: 11-36-66-67
  • Safety Instruction: S16-S26-S29-S33
  • RTECS:AI9100000
  • Hazardous Material Identification: F
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R36; R66; R67
  • PackingGroup:II
  • HazardClass:3
  • TSCA:Yes
  • Explosive Limit:3.1-16%(V)
  • Packing Group:II
  • Hazard Level:3
  • Storage Condition:Flammable area

Methyl acetate Pricemore >>

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Methyl acetate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zinc(1+), bis[μ-(acetato-κO:κO′)][μ-[[2,2′-[[2-(hydroxy-κO:κO)-5-methoxy-1,3-phe… ;  20 h, 50 °C
Reference
Multifunctional Zn(II) Complexes: Photophysical Properties and Catalytic Transesterification toward Biodiesel Synthesis
Gupta, Abhishek Kumar; Dhir, Abhimanew; Pradeep, Chullikkattil P., Inorganic Chemistry, 2016, 55(15), 7492-7500

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide Solvents: 1-Butanol ,  Toluene ;  24 h, rt
Reference
Tailor-Made Pore Surface Engineering in Covalent Organic Frameworks: Systematic Functionalization for Performance Screening
Huang, Ning; Krishna, Rajamani; Jiang, Donglin, Journal of the American Chemical Society, 2015, 137(22), 7079-7082

Production Method 3

Reaction Conditions
1.1 Catalysts: Dibromo[3-[1-(3-pyridinyl)-1-silacyclopentyl]pyridine-κN]zinc Solvents: Methanol ;  13 h, 60 °C
Reference
Construction of helical coordination polymers via flexible conformers of bis(3-pyridyl)cyclotetramethylenesilane: metal(II) and halogen effects on luminescence, thermolysis and catalysis
Kim, Hyeun; Park, Minwoo; Lee, Haeri; Jung, Ok-Sang, Dalton Transactions, 2015, 44(17), 8198-8204

Production Method 4

Reaction Conditions
1.1 Catalysts: Manganese, diaquabis[μ-(benzoato-κO:κO′)]bis(benzoato-κO)bis[N-(3-pyridinylmethy… Solvents: Methanol ;  6 d, 50 °C
Reference
Novel MnII coordination compounds constructed from benzoate and various bipyridyl ligands: Magnetic property and catalytic activity
Hwang, In Hong; Jo, Young Dan; Kim, Ha-Yeong; Kang, Juhye; Noh, Jin Young; et al, Polyhedron, 2012, 42(1), 282-290

Production Method 5

Reaction Conditions
1.1 Catalysts: Cadmium, dichlorobis[N2-(3-pyridinyl-κN)-N6-3-pyridinyl-2,6-pyridinedicarboxamid… ;  2 d, rt
Reference
Construction, photoluminescence, and catalytic reactivity study of Cd(II) complexes containing amide ligand with hydrogen-bond capable backbone: 1-Dimensional looped chain
Lee, Tae Geum; Lee, Ju Hoon; Hyun, Min Young; Jang, Seung Pyo; Lee, Hong Gyu; et al, Inorganic Chemistry Communications, 2010, 13(12), 1493-1496

Production Method 6

Reaction Conditions
1.1 Catalysts: Phosphoric acid ,  Sulfuric acid ,  Boric acid (H3BO3) ;  2 h, 85 °C
Reference
Esterification of acetic acid with alcohols catalyzed by solid acid catalyst
Wang, Xin; Li, Xue-mei; Guo, Ling-ji; Cai, Qing-hai, Huaxue Gongchengshi, 2007, 21(9), 12-14

Production Method 7

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ;  40 min, 55 - 60 °C
Reference
A Method for the Acetylation of Alcohols Catalyzed by Heteropolyoxometalates
Alizadeh, Mohammad H.; Kermani, Toktam; Tayebee, Reza, Monatshefte fuer Chemie, 2007, 138(2), 165-170

Production Method 8

Reaction Conditions
Reference
Transacylations with acyl derivatives of 4-pyridone
Effenberger, Franz; Bessey, Eberhard, Chemische Berichte, 1980, 113(6), 2100-9

Production Method 9

Reaction Conditions
1.1 Catalysts: Butyldichlorostannane Solvents: Methanol ;  10 h, 150 °C
Reference
New mechanistic approaches for fatty acid methyl ester production reactions in the presence of Sn(IV) catalysts
Nunes, Rafael S.; Altino, Felyppe M.; Meneghetti, Mario R.; Meneghetti, Simoni M. P., Catalysis Today, 2017, 289, 121-126

Production Method 10

Reaction Conditions
1.1 Catalysts: Pyridinium, 4-ethenyl-1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1), … Solvents: Cyclohexane ;  4 h, 90 °C
Reference
Uniform acid poly ionic liquid-based large particle and its catalytic application in esterification reaction
Zhang, Juan; Zhang, Suojiang; Han, Junxing; Hu, Yanhui; Yan, Ruiyi, Chemical Engineering Journal (Amsterdam, 2015, 271, 269-275

Production Method 11

Reaction Conditions
1.1 Catalysts: Zinc, [pentanedioato(2-)-κO1][4-[(1E)-2-(4-pyridinyl)ethenyl]pyridine-κN]-, hydr… Solvents: Methanol ;  5 d, 50 °C
Reference
CO2 Selective Dynamic Two-dimensional ZnII Coordination Polymer
Hwang, In Hong; Bae, Jeong Mi; Hwang, Yong-Kyung; Kim, Ha-Yeong; Kim, Cheal; et al, Dalton Transactions, 2013, 42(44), 15645-15649

Production Method 12

Reaction Conditions
1.1 Catalysts: Polyacrylonitrile (heat-treated and sulfonated) ;  3 h, 60 °C
Reference
Sulfonic groups functionalized preoxidated polyacrylonitrile nanofibers and its catalytic applications
Shao, Linjun; Xing, Guiying; He, Luyao; Chen, Ji; Xie, Hangqing; et al, Applied Catalysis, 2012, 443, 443-444

Production Method 13

Reaction Conditions
1.1 Catalysts: Zinc, (2,2′-bipyridine-κN1,κN1′)dichloro-, (T-4)- Solvents: Methanol ;  5 d, 50 °C
Reference
Anion effects on the crystal structures of ZnII complexes containing 2,2'-bipyridine: Their photoluminescence and catalytic activities
Eom, Geun Hee; Park, Hyun Min; Hyun, Min Young; Jang, Seung Pyo; Kim, Cheal; et al, Polyhedron, 2011, 30(9), 1555-1564

Production Method 14

Reaction Conditions
1.1 Catalysts: Zinc acetate ,  2-Pyridinemethanamine (reaction products with styrene copolymers, zinc complexes) Solvents: Methanol ;  1.5 d, rt
Reference
Efficient transesterification by polymer-supported zinc complexes: Clean and recyclable catalysts
Yoo, Dong-Woo; Han, Jung-Hee; Nam, Sang Ho; Kim, Hee Jin; Kim, Cheal; et al, Inorganic Chemistry Communications, 2006, 9(6), 654-657

Production Method 15

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid Solvents: Toluene ;  3 h, 80 °C
Reference
Methoxycarbonylation of vinyl acetate catalyzed by palladium complexes of bis[(di-tertiary-butyl)phosphinomethyl]benzene and related ligands
Rucklidge, Adam J.; Morris, George E.; Cole-Hamilton, David J., Chemical Communications (Cambridge, 2005, (9), 1176-1178

Production Method 16

Reaction Conditions
1.1 Reagents: Bismuth ,  Buffered Oxide Etch Solvents: Water ;  14 d, rt
1.2 Solvents: Water
Reference
Bismuth-mediated reductive dehalogenation of α-halocarbonyl compounds
Lee, Yoon Joo; Chan, Tak Hang, Canadian Journal of Chemistry, 2004, 82(2), 71-74

Production Method 17

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide ,  Tributylphosphine-borane Solvents: Chlorobenzene
Reference
Homolytic reactions of ligated boranes. Part 9. Overall addition of alkanes to electron-deficient alkenes by a radical chain mechanism
Baban, Jehan A.; Roberts, Brian P., Journal of the Chemical Society, 1988, (7), 1195-1200

Production Method 18

Reaction Conditions
Reference
Reactions of the carboxamido group. V. The course of the thermal decomposition of N-nitroso-N-alkylacylamides
Heyns, Kurt; v. Bebenburg, Walter, Justus Liebigs Annalen der Chemie, 1955, 595, 69-80

Methyl acetate Raw materials

Methyl acetate Preparation Products

Methyl acetate Suppliers

Shanghai Bent Chemical Co., Ltd
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(CAS:79-20-9)Methyl acetate
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(CAS:79-20-9)Methyl acetate
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(CAS:79-20-9)Methyl acetate
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Methyl acetate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Methyl acetate

Recent Advances in Methyl Acetate (CAS 79-20-9) Research and Applications in Chemical Biology and Pharmaceutical Sciences

Methyl acetate (CAS 79-20-9) is a versatile organic solvent and chemical intermediate with significant applications in the pharmaceutical and chemical biology sectors. Recent studies have highlighted its potential in drug formulation, green chemistry, and biocatalysis. This research briefing synthesizes the latest findings on Methyl acetate, focusing on its chemical properties, novel applications, and safety considerations.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl acetate as a green solvent in the synthesis of active pharmaceutical ingredients (APIs). The research demonstrated that Methyl acetate could replace traditional, more toxic solvents like dichloromethane in several key reactions, reducing environmental impact while maintaining high yields. The study also noted its favorable partition coefficients, making it suitable for drug delivery systems.

In the realm of biocatalysis, a breakthrough was reported in Nature Catalysis (2024), where Methyl acetate was utilized as both a solvent and acyl donor in enzyme-catalyzed transesterification reactions. This dual role significantly improved reaction efficiency and reduced waste generation, aligning with the principles of sustainable chemistry. The research team identified specific enzyme mutants that exhibited enhanced activity in Methyl acetate, opening new avenues for industrial biocatalysis.

Recent toxicological assessments (2024) have provided updated safety data on Methyl acetate. While generally recognized as safe for many applications, new in vitro studies suggest potential respiratory irritation at high concentrations. These findings have prompted revisions in occupational exposure limits in several jurisdictions, emphasizing the need for proper ventilation in industrial settings.

The pharmaceutical industry has seen growing adoption of Methyl acetate in tablet coating formulations. A 2023 patent application disclosed a novel enteric coating system using Methyl acetate as the primary solvent, offering improved dissolution profiles compared to traditional ethanol-based systems. This innovation addresses challenges in delayed-release formulations for acid-sensitive drugs.

Emerging research in chemical biology has revealed interesting interactions between Methyl acetate and biological membranes. A 2024 study in Biophysical Journal demonstrated that Methyl acetate can modulate membrane fluidity at specific concentrations, suggesting potential applications in drug permeation enhancement and membrane protein studies.

Looking forward, the development of bio-based Methyl acetate production methods represents a significant research focus. Recent advances in metabolic engineering have enabled the production of Methyl acetate from renewable feedstocks, with a 2023 pilot plant demonstration achieving 85% yield. This sustainable production approach could substantially reduce the carbon footprint of pharmaceutical manufacturing processes.

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Shanghai Bent Chemical Co., Ltd
(CAS:79-20-9)Methyl acetate
BenTe0012
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:79-20-9)
SFD1294
Purity:99%
Quantity:25KG,200KG,1000KG
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